

Commercial suppliers of 2-(3-Fluorophenoxy)ethylamine

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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)ethylamine

Cat. No.: B037645

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An In-Depth Technical Guide to the Commercial Sourcing of **2-(3-Fluorophenoxy)ethylamine** for Research and Development

Abstract

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing of **2-(3-Fluorophenoxy)ethylamine** (CAS No: 120351-93-1). As a key building block in medicinal chemistry and pharmaceutical development, the quality and consistency of this starting material are paramount to the success of research outcomes. This document details major commercial suppliers, outlines critical quality attributes for supplier evaluation, provides a protocol for incoming material verification, and discusses safe handling and storage procedures. The objective is to equip scientists with the necessary expertise to confidently and reliably source **2-(3-Fluorophenoxy)ethylamine** for their research endeavors.

Introduction to 2-(3-Fluorophenoxy)ethylamine

2-(3-Fluorophenoxy)ethylamine is an amine building block characterized by a fluorinated phenoxy group. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in neuroscience and other areas of drug discovery. Given its role as a foundational component in multi-step syntheses, the purity and consistency of commercially sourced **2-(3-Fluorophenoxy)ethylamine** are of utmost importance.

Chapter 1: Major Commercial Suppliers

Several chemical suppliers specialize in providing building blocks for research and pharmaceutical applications. The following table summarizes some of the key commercial sources for **2-(3-Fluorophenoxy)ethylamine**. It is important to note that availability and specifications can change, so direct inquiry with the suppliers is always recommended.

Supplier	Product Number (Example)	Stated Purity	Availability	Scale
Vibrant Pharma Inc.	V00105	97%	Stock	1g, 5g, 25g, Bulk
Oakwood Chemical	059229	Not specified	Inquire	Gram to Kilogram
Combi-Blocks	(Comparable structures available)	>97%	Inquire	Research quantities
TCI America	(Comparable structures available)	>98% (GC)	Stock	Gram quantities

This table is for illustrative purposes and direct consultation with suppliers for current data is essential.

Chapter 2: Critical Quality Attributes and Specification Analysis

When sourcing a critical reagent like **2-(3-Fluorophenoxy)ethylamine**, a thorough evaluation of its quality attributes is necessary. This goes beyond the headline purity percentage and involves a detailed review of the supplier's Certificate of Analysis (CoA). A typical CoA provides batch-specific data that validates the material's quality.^{[1][2][3][4][5]}

Key Parameters to Scrutinize on a Certificate of Analysis:

- **Purity by Analytical Method:** The method used to determine purity is critical. For a volatile compound like an amine, Gas Chromatography (GC) is a common and reliable method. High-Performance Liquid Chromatography (HPLC) may also be used. The CoA should specify the method and the resulting purity, ideally with a chromatogram provided.
- **Identity Confirmation:** The supplier must confirm the chemical identity of the material. This is typically achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{19}F NMR) and Mass Spectrometry (MS). The data should be consistent with the structure of **2-(3-Fluorophenoxy)ethylamine**.
- **Appearance:** The physical form and color should be noted (e.g., "Clear, colorless liquid"). Any deviation from the expected appearance could indicate an impurity or degradation.
- **Water Content:** For many organic reactions, the presence of water can be detrimental. The water content, often determined by Karl Fischer (K.F.) titration, should be specified and within an acceptable limit for the intended application.^[1]
- **Residual Solvents:** The manufacturing process may leave behind residual solvents. While often not a standard specification for early-stage building blocks, for later-stage development, this can be a critical parameter.

Chapter 3: Supplier Qualification and Lot-to-Lot Consistency

Establishing a reliable supply chain for critical reagents is fundamental to reproducible research. This involves not only vetting the initial supplier but also ensuring consistency from one batch to the next.

Experimental Protocol: Incoming Material Verification

This protocol outlines a self-validating system for an R&D laboratory to verify the quality of a newly received lot of **2-(3-Fluorophenoxy)ethylamine**.

Objective: To confirm the identity and purity of incoming **2-(3-Fluorophenoxy)ethylamine** against the supplier's Certificate of Analysis.

Materials:

- **2-(3-Fluorophenoxy)ethylamine** (new lot)
- Reference standard (if available)
- Deuterated solvent for NMR (e.g., CDCl₃)
- NMR tubes
- GC-MS vials
- Appropriate solvents for GC-MS

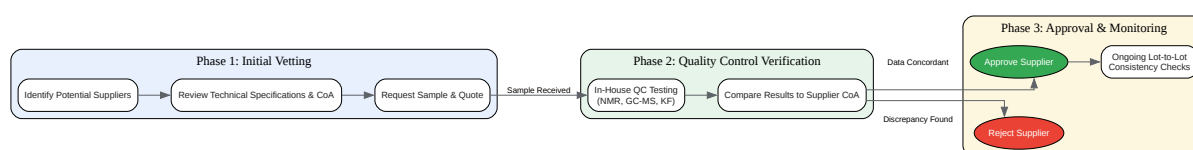
Methodology:

- Documentation Review:
 - Compare the supplier's CoA with the product specifications.
 - Check for completeness of the data (purity, identity, appearance, etc.).
- ¹H NMR Analysis:
 - Prepare a sample of the new lot in a suitable deuterated solvent.
 - Acquire a ¹H NMR spectrum.
 - Analyze the spectrum for the characteristic peaks of **2-(3-Fluorophenoxy)ethylamine** and integrate the signals.
 - Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the structure. The absence of significant unassigned peaks is crucial.
- GC-MS Analysis:
 - Prepare a dilute solution of the new lot in a suitable volatile solvent.
 - Inject the sample into the GC-MS.

- The GC will separate the components by boiling point, providing a purity assessment based on peak area.
- The MS will provide the mass-to-charge ratio of the main component, which should correspond to the molecular weight of **2-(3-Fluorophenoxy)ethylamine** (155.17 g/mol), confirming its identity.
- Comparison and Approval:
 - Compare the in-house analytical results with the supplier's CoA.
 - If the results are concordant, the lot can be approved for use in experiments.
 - If discrepancies are found, a more thorough investigation and communication with the supplier are warranted.

Workflow for New Supplier Qualification

The following diagram illustrates a logical workflow for qualifying a new supplier of a critical chemical like **2-(3-Fluorophenoxy)ethylamine**.



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Caption: Workflow for qualifying a new chemical supplier.

Chapter 4: Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the integrity of **2-(3-Fluorophenoxy)ethylamine** and ensuring laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for similar amine compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Handling:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#)[\[9\]](#)
- Avoid inhalation of vapors and contact with skin and eyes.[\[7\]](#)
- Take precautionary measures against static discharge.

Storage:

- Store in a tightly sealed container in a cool, dry place.
- Keep away from incompatible materials such as strong oxidizing agents.
- The recommended storage condition from suppliers like Vibrant Pharma Inc. is room temperature.[\[10\]](#)

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations.
- Do not allow the material to enter drains or waterways.

Conclusion

The successful use of **2-(3-Fluorophenoxy)ethylamine** in research and drug development is critically dependent on the quality of the commercially sourced material. By implementing a robust supplier qualification process, conducting in-house verification of incoming lots, and adhering to safe handling practices, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a framework for scientists to navigate the sourcing of this important chemical building block with confidence and scientific rigor.

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